molecular formula C18H23ClN2OS B4987042 3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide

3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide

Cat. No. B4987042
M. Wt: 350.9 g/mol
InChI Key: YFUBRDDLRNFFLZ-UHFFFAOYSA-N
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Description

3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) enzyme. BTK is a key regulator of B-cell signaling, making TAK-659 a promising candidate for the treatment of B-cell malignancies.

Mechanism of Action

3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide works by inhibiting the activity of BTK, which is a key component of the B-cell receptor (BCR) signaling pathway. BTK plays a critical role in B-cell development and activation, making it an attractive target for the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, leading to tumor cell death. Additionally, 3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide has been shown to inhibit the production of cytokines and chemokines that promote tumor growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of 3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, 3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide has a relatively short half-life, which may limit its efficacy in certain settings.

Future Directions

Future research on 3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide should focus on its potential use in combination with other targeted therapies for the treatment of B-cell malignancies. Additionally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of 3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide in humans.

Synthesis Methods

3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide can be synthesized through a multi-step process that involves the reaction of various intermediates. The synthesis starts with the reaction of 3-chloro-6-methyl-1-benzothiophene-2-carbonyl chloride with 1-isopropyl-4-piperidinamine to form the corresponding amide. This amide is then treated with sodium hydride and methyl iodide to produce 3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide.

Scientific Research Applications

3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). Preclinical studies have shown that 3-chloro-N-(1-isopropyl-4-piperidinyl)-6-methyl-1-benzothiophene-2-carboxamide is highly selective for BTK and has potent anti-tumor activity in B-cell malignancies.

properties

IUPAC Name

3-chloro-6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2OS/c1-11(2)21-8-6-13(7-9-21)20-18(22)17-16(19)14-5-4-12(3)10-15(14)23-17/h4-5,10-11,13H,6-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUBRDDLRNFFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3CCN(CC3)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide

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